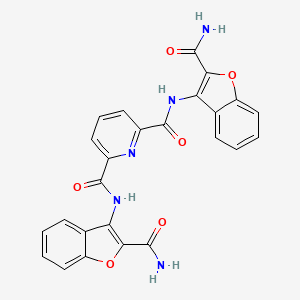
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives typically involves multi-step reactions, starting from pyridine or its functionalized precursors. For instance, the synthesis of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) involves the reaction of a diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine . Similarly, novel polyimides derived from pyridine-containing monomers are synthesized through reactions involving nitro displacement, acidic hydrolysis, and cyclodehydration . These methods could potentially be adapted for the synthesis of "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and the type of complexes they can form. For example, the ligand H2L1 forms mononuclear complexes with metals like Co(III) and can self-assemble into double helical structures with Cu(II) and Ni(II) . The presence of pyridine and amide groups in the molecule provides multiple coordination sites, which can lead to complex geometries and bonding patterns. The molecular structure of "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" would likely exhibit similar coordination behavior due to the presence of pyridine and amide functionalities.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions, primarily as ligands in coordination complexes. The formation of complexes can involve substitution reactions where the pyridine and amide groups coordinate to metal centers . The reactivity can be influenced by factors such as the steric hindrance and electronic properties of the substituents on the pyridine ring. The compound may undergo similar reactions, forming complexes with different metals, which could be useful in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-based polymers are influenced by the presence of the pyridine moiety within the polymer chain. Polyimides containing pyridine units exhibit good solubility in polar solvents, high thermal stability, and desirable mechanical properties . They also possess low dielectric constants, making them suitable for electronic applications. The presence of pyridine and amide groups in "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" suggests that it may also display similar properties, such as solubility in polar solvents and thermal stability, which could be explored for various applications.
Aplicaciones Científicas De Investigación
Environmental Remediation
- Removal of Heavy Metals : A study by Zargoosh et al. (2015) introduced a novel magnetic nanoadsorbent synthesized from N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, demonstrating high adsorption capacities for removing Zn2+ and Cd2+ ions from industrial wastes. This application suggests the potential of similar compounds for environmental cleanup efforts (Zargoosh et al., 2015).
Chemical Synthesis and Catalysis
Complexation with Metals : Research by Jain et al. (2004) on new pyridine carboxamide ligands, which includes the synthesis and X-ray crystal structures of mono-, di-, tri-, and tetranuclear copper complexes, reveals the versatility of pyridine dicarboxamide derivatives in forming complex structures with metals, potentially useful in catalysis and materials science (Jain et al., 2004).
Catalytic Oxidation : Liu et al. (2017) synthesized a ruthenium complex based on a similar pyridine dicarboxamide derivative, which catalyzed the oxidation of a specific alcohol to an aldehyde using H2O2. This indicates the potential for related compounds to serve as catalysts in organic synthesis (Liu et al., 2017).
Molecular Recognition and Material Science
Fluorescence Properties : A study on Eu(III) and Tb(III) complexes with pyridine dicarboxylic acid derivatives, including similar compounds, highlighted their significant fluorescence intensities, suggesting applications in materials science and sensing technologies (Qiang, 2008).
Antibacterial and Nuclease Activities : Research on dinuclear silver(I)-N-heterocyclic carbene complexes of similar pyridine derivatives showed antibacterial activities against various strains, indicating potential biomedical applications (Haque et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-N,6-N-bis(2-carbamoyl-1-benzofuran-3-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O6/c26-22(31)20-18(12-6-1-3-10-16(12)35-20)29-24(33)14-8-5-9-15(28-14)25(34)30-19-13-7-2-4-11-17(13)36-21(19)23(27)32/h1-11H,(H2,26,31)(H2,27,32)(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWOUWQFMFBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
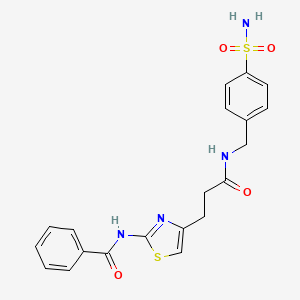
![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)
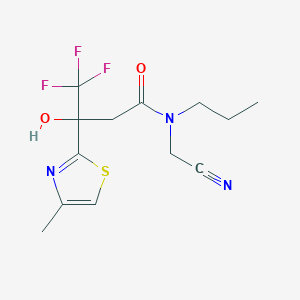
![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)
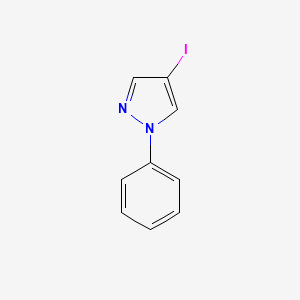

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
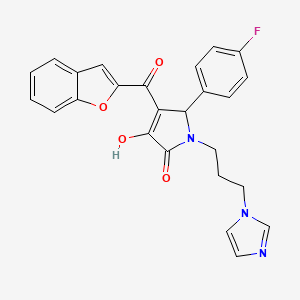
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)